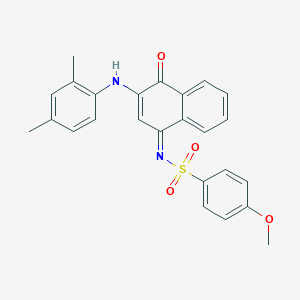

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a selective inhibitor of the calcium-activated chloride channel TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and secretion.

Wirkmechanismus

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide exerts its pharmacological effects by selectively inhibiting the calcium-activated chloride channel TMEM16A. This channel is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and secretion. By inhibiting TMEM16A, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide reduces chloride ion influx and thus modulates the membrane potential and intracellular calcium concentration.

Biochemical and Physiological Effects:

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of chloride ion influx, the modulation of membrane potential and intracellular calcium concentration, the relaxation of smooth muscle cells, and the reduction of mucus viscosity. These effects make N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide a promising therapeutic agent for the treatment of various diseases such as cystic fibrosis, asthma, and hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its selectivity for the calcium-activated chloride channel TMEM16A, which reduces the risk of off-target effects. Additionally, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one of the main limitations of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in vivo. Additionally, the potential therapeutic applications of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide in other diseases such as cancer and neurological disorders should be explored. Finally, the development of more potent and selective inhibitors of TMEM16A could provide new opportunities for the treatment of various diseases.

Synthesemethoden

The synthesis of N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide involves a multistep procedure that starts with the reaction of 4-methoxybenzenesulfonyl chloride with 2,4-dimethylaniline to yield N-(2,4-dimethylphenyl)-4-methoxybenzenesulfonamide. This intermediate is then reacted with 3-formyl-4-hydroxy-2-naphthoic acid in the presence of a base to form the final product, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cystic fibrosis, asthma, and hypertension. In cystic fibrosis, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been shown to restore the function of the defective chloride channel, thus improving the hydration of airway surfaces and reducing mucus viscosity. In asthma, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been found to inhibit bronchoconstriction and airway hyperresponsiveness. In hypertension, N-(3-(2,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide has been shown to relax vascular smooth muscle cells and lower blood pressure.

Eigenschaften

Molekularformel |

C25H22N2O4S |

|---|---|

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

(NZ)-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C25H22N2O4S/c1-16-8-13-22(17(2)14-16)26-24-15-23(20-6-4-5-7-21(20)25(24)28)27-32(29,30)19-11-9-18(31-3)10-12-19/h4-15,26H,1-3H3/b27-23- |

InChI-Schlüssel |

SQLGCWLLNKLSNL-VYIQYICTSA-N |

Isomerische SMILES |

CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C |

SMILES |

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)

![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)

![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)

![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)

![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)

![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)

![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)

![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)